molecular formula C9H5BrClN3 B13116516 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine

5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine

Cat. No.: B13116516
M. Wt: 270.51 g/mol
InChI Key: FHNZEMIPAUWADO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-(pyridin-2-yl)pyrimidine with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of new ligands for coordination chemistry and catalysis .

Biology and Medicine: This compound has shown potential in the development of anti-inflammatory, antiviral, and anticancer agents. Its derivatives have been studied for their ability to inhibit various biological targets, including enzymes and receptors involved in disease pathways .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the agrochemical industry for the development of new pesticides and herbicides .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(pyridin-2-yl)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors, blocking the activity of enzymes that regulate cell division and growth . This inhibition can lead to the suppression of tumor growth in cancer therapy .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5BrClN3

Molecular Weight

270.51 g/mol

IUPAC Name

5-bromo-4-chloro-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C9H5BrClN3/c10-6-5-13-9(14-8(6)11)7-3-1-2-4-12-7/h1-5H

InChI Key

FHNZEMIPAUWADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)Br

Origin of Product

United States

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